molecular formula C4H4BrN B174654 2-Propenenitrile, 3-bromo-2-methyl- CAS No. 150163-13-6

2-Propenenitrile, 3-bromo-2-methyl-

Cat. No. B174654
CAS RN: 150163-13-6
M. Wt: 145.99 g/mol
InChI Key: VAVDVRKEPBGVMB-UHFFFAOYSA-N
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Description

“2-Propenenitrile, 3-bromo-2-methyl-” is a chemical compound with the molecular formula C4H4BrN . It reacts with various alkyl bromides in the presence of bis tributyltin to yield the corresponding allylated and vinylated products .


Synthesis Analysis

The synthesis of “2-Propenenitrile, 3-bromo-2-methyl-” could potentially involve multiple steps . For instance, a study on the polymerization reaction of 2-bromo-3-methoxythiophene, which shares some structural similarities with “2-Propenenitrile, 3-bromo-2-methyl-”, revealed that the reaction mechanism occurred in multiple steps .


Molecular Structure Analysis

The molecular structure of “2-Propenenitrile, 3-bromo-2-methyl-” consists of a carbon chain with a bromine atom and a nitrile group attached . The molecular weight of the compound is 145.99 g/mol .

Scientific Research Applications

Electropolymerization and Film Formation

2-Methyl 2-propenenitrile (methacrylonitrile) has been studied for its ability to form homogeneous films of polymethacrylonitrile (PMAN) on a working electrode subjected to cathodic polarization in anhydrous acetonitrile. This process is compared with 2-butenenitrile (crotononitrile), demonstrating the unique chemical behavior of methacrylonitrile due to the position of its methyl group (Deniau et al., 1998).

Polymer/Metal Interface Modeling

Research on poly(methacrylonitrile) films formed via cathodic electropolymerization of 2-methyl-2-propenenitrile on nickel surfaces provides insights into the chemical bonding between the first monomer and metallic atoms. This study contributes to understanding the polymer/metal interface, which is crucial in various applications (Bureau et al., 1994).

Chemical Reactions and Synthesis

The reactivity of various derivatives of propenenitrile, including 2-(organylseleno)propenenitriles, has been investigated. These studies explore the formation of diverse chemical structures, providing valuable knowledge for synthetic chemistry applications (Döpp & Sturm, 1997).

Catalytic Isomerization

Research involving catalytic amounts of [Ni(COD)2] and TRIPHOS in the isomerization of 2-methyl-3-butenenitrile to yield various isomers and nickel complexes highlights the potential of 2-propenenitrile derivatives in catalysis (Acosta-Ramírez et al., 2008).

Semiconductor Surface Reactions

Studies on the bonding of the nitrile functional group, including 2-propenenitrile, on semiconductor surfaces such as Ge(100)-2x1, contribute to the field of semiconductor technology. This research helps understand the factors controlling selectivity and competition on semiconductor surfaces (Filler et al., 2003).

Safety and Hazards

While specific safety data for “2-Propenenitrile, 3-bromo-2-methyl-” is not available, it’s important to handle similar chemical compounds with care. For instance, 2-Bromoacrylonitrile is classified as a highly flammable liquid and vapor. It’s advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .

properties

IUPAC Name

3-bromo-2-methylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c1-4(2-5)3-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVDVRKEPBGVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393209
Record name 2-Propenenitrile, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenenitrile, 3-bromo-2-methyl-

CAS RN

150163-13-6
Record name 2-Propenenitrile, 3-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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